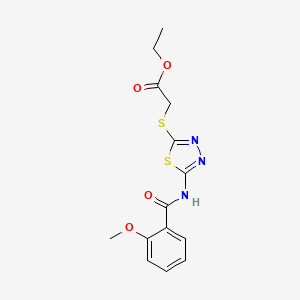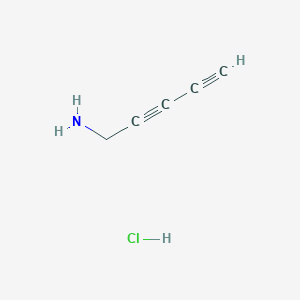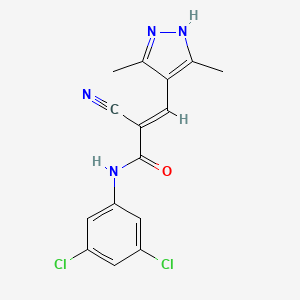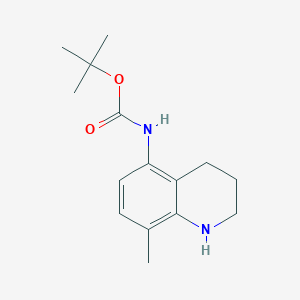
5-Methoxyquinoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyquinoline-7-carbonitrile is a chemical compound with the CAS number 1378483-74-9 . It has a molecular weight of 184.2 and its IUPAC name is 5-methoxy-7-quinolinecarbonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H8N2O/c1-14-11-6-8(7-12)5-10-9(11)3-2-4-13-10/h2-6H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.2 . The compound should be stored in a refrigerator .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 5-Methoxyquinoline-7-carbonitrile, have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives revealed their potential as corrosion inhibitors against the corrosion of iron, utilizing quantum chemical and molecular dynamics simulation approaches. These inhibitors showed significant effectiveness in protecting iron surfaces, with their inhibition efficiencies correlating well with experimental results (Erdoğan et al., 2017). Additionally, novel quinoline derivatives have been demonstrated as green corrosion inhibitors for mild steel in acidic mediums, with studies showing high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Activity
Synthesis and preliminary evaluation of 6-methoxyquinoline-3-carbonitrile derivatives have indicated moderate antimicrobial activities against a wide range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Certain derivatives demonstrated high antimicrobial activity, presenting a potential area for further research in antimicrobial agent development (Hagrs et al., 2015).
Fluorescence Derivatization
Quinoline derivatives have also found applications in fluorescence derivatization, especially for alcohols and amines in high-performance liquid chromatography (HPLC). One study found 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride to be a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols, enabling their effective separation and analysis (Yoshida, Moriyama, & Taniguchi, 1992). A similar study highlighted its use as a sensitive fluorescence derivatization reagent for primary amines, demonstrating its potential in liquid chromatography for amine analysis (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Future Directions
While specific future directions for 5-Methoxyquinoline-7-carbonitrile are not available in the retrieved data, quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities . They are often used as building blocks for various pharmacologically active scaffolds .
properties
IUPAC Name |
5-methoxyquinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)5-10-9(11)3-2-4-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHOHCVDRWLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)
![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2869911.png)
![4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine](/img/no-structure.png)


![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)
